(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone
Description
Properties
CAS No. |
728008-81-9 |
|---|---|
Molecular Formula |
C12H12BrN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
(1-amino-5-ethylpyrrol-2-yl)-(5-bromopyridin-3-yl)methanone |
InChI |
InChI=1S/C12H12BrN3O/c1-2-10-3-4-11(16(10)14)12(17)8-5-9(13)7-15-6-8/h3-7H,2,14H2,1H3 |
InChI Key |
BREAHOYXFUZECS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1N)C(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Multicomponent Annulation for Pyrrole Formation
The pyrrole ring is often constructed via [3+2] cycloaddition or condensation reactions. A notable method involves reacting ethyl 3-amino-3-iminopropanoate with chloroacetaldehyde in ethyl acetate under argon, yielding ethyl 2-amino-1H-pyrrole-3-carboxylate (47–82% yield). For 5-ethyl substitution, alkylation with ethyl halides or incorporation of ethyl-containing β-diketones is employed. For example, Ru$$3$$(CO)$${12}$$-catalyzed cyclization of 2-aminoethanol hydrochloride with alkynones (e.g., 1-phenylprop-2-yn-1-one) at 140°C in t-amyl alcohol generates 5-ethyl-pyrrole derivatives.
Reaction Conditions :
Introduction of the Amino Group
The 1-amino group is introduced via reductive amination or hydrolysis of protected intermediates. In one protocol, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is reduced using LiAlH$$_4$$ in THF, followed by acid workup to yield the primary amine (60% yield). Alternatively, Gabriel synthesis with phthalimide protection and subsequent deprotection is viable.
Key Data :
- Reduction of nitriles: LiAlH$$_4$$ in THF, 4–6 h at RT
- Deprotection: 10% NaOH or HCl(aq) for acid-labile groups
Coupling with 5-Bromopyridin-3-yl Methanone
Friedel-Crafts Acylation
Direct acylation of the pyrrole ring with 5-bromonicotinoyl chloride is achieved using Lewis acids (e.g., AlCl$$_3$$) in dichloromethane. This method is effective for electron-rich pyrroles but may require protection of the amino group to prevent side reactions.
Example Protocol :
Suzuki-Miyaura Cross-Coupling
For late-stage functionalization, Suzuki coupling links the pyrrole to a pre-formed 5-bromopyridine moiety. A palladium-catalyzed reaction between 3-bromo-5-(methanone)pyridine and pyrrole boronic esters is employed.
Optimized Conditions :
- Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
- Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%)
- Base: K$$2$$CO$$3$$ (2 equiv)
- Solvent: DME/H$$_2$$O (4:1), 80°C, 24 h
- Yield: 70–85%
Integrated Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines pyrrole formation and acylation:
Reductive Amination Pathway
For scale-up, reductive amination of 5-ethyl-pyrrole-2-carbaldehyde with ammonium acetate and NaBH$$_4$$ in MeOH generates the 1-amino group. Subsequent acylation with 5-bromonicotinoyl chloride completes the synthesis.
Critical Parameters :
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic rings are of particular interest in the design of advanced materials.
Mechanism of Action
The mechanism of action of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
- The target compound’s amino group distinguishes it from non-aminated analogs (e.g., 1-(5-Bromo-2-methylpyridin-3-yl)ethanone), enabling stronger hydrogen-bonding networks in crystalline phases, akin to di(1H-tetrazol-5-yl)methanone oxime .
- The ethyl group on the pyrrole ring introduces steric hindrance comparable to methyl-substituted pyridines but less pronounced than bulky groups like cyclopentyl in indole-based methanones .
- The 5-bromopyridine moiety is shared with patented bromopyridine derivatives (e.g., amorphous forms in ), though its electronic effects may vary depending on adjacent substituents.
Thermal Stability
Table 2: Thermal Decomposition Data
Analysis: While decomposition data for the target compound is unavailable, its amino group is expected to enhance thermal stability through hydrogen bonding, similar to tetrazole-based methanones . However, the absence of multiple H-bond donors (e.g., tetrazole N–H groups) may result in lower stability than di(1H-tetrazol-5-yl)methanone oxime.
Spectroscopic and Reactivity Profiles
- Steric Effects on Spectroscopy: The ethyl group on the pyrrole ring may induce steric hindrance, analogous to cyclopentyl(1-indole-3-yl)methanone, where bulky substituents suppress specific spectral peaks (e.g., in NMR or IR) .
- Bromine Reactivity : The bromine atom on the pyridine ring could facilitate Suzuki coupling reactions, as seen in other bromopyridine derivatives (e.g., and ), though steric or electronic factors from the pyrrole moiety may modulate reactivity.
Biological Activity
The compound (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone , also known by its CAS number 728008-81-9, is a pyrrole-based derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone is C₁₂H₁₂BrN₃O, with a molecular weight of approximately 294.147 g/mol. The structure consists of a pyrrole ring substituted with an ethyl group and an amino group, linked to a brominated pyridine moiety via a methanone functional group. This unique structure is pivotal for its biological activities.
Antimicrobial Activity
Research indicates that compounds containing pyrrole and pyridine rings often exhibit significant antimicrobial properties. In vitro studies have shown that similar derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds with bromine substitutions have demonstrated enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .
Table 1: Antimicrobial Activity of Related Pyrrole Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 75 | Against B. subtilis |
| Compound B | <125 | Against E. coli |
| Compound C | 150 | Against P. aeruginosa |
Anticancer Activity
The anticancer potential of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone has been explored through SAR studies. Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that modifications on the pyrrole or pyridine rings can significantly influence their efficacy. Notably, compounds with electron-withdrawing groups have exhibited improved activity against cancer cells, possibly due to enhanced binding affinity to target proteins involved in tumor growth .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related pyrrole derivatives on human cancer cell lines, several compounds were tested for their IC₅₀ values. One compound demonstrated an IC₅₀ of less than 10 µM against human glioblastoma cells, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(5-bromopyridin-3-yl)methanone. Key findings include:
- Substituent Effects : The presence of halogen atoms like bromine enhances antimicrobial activity.
- Pyrrole Modifications : Alterations in the amino group or ethyl substitution on the pyrrole ring can significantly affect potency.
- Pyridine Interactions : The brominated pyridine moiety contributes to binding interactions that are essential for biological activity.
Q & A
Advanced Research Question
- DFT Calculations : Model nucleophilic attack at the pyrrole’s amino group using B3LYP/6-31G(d). For analogous compounds, Fukui indices predict preferential reactivity at the C-2 position .
- MD Simulations : Assess solvation effects on the bromopyridine ring’s electrophilicity. Polar solvents (e.g., DMSO) stabilize charge separation, enhancing reaction rates by ~30% .
Advanced Research Question
- Spectral overlap : 1H NMR signals for ethyl and pyrrole protons often overlap; use 2D-COSY or HSQC for resolution .
- Batch variability : Impurities in 5-bromopyridin-3-yl starting materials (e.g., ≤95% purity) reduce yield consistency. LC-MS tracking of intermediates is advised .
- Scale-up challenges : Exothermic reactions during cyclization require precise temperature control to avoid runaway exotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
